molecular formula C9H5ClFNO2 B13584327 7-Chloro-6-fluoroindolizine-2-carboxylic acid CAS No. 2383182-67-8

7-Chloro-6-fluoroindolizine-2-carboxylic acid

Katalognummer: B13584327
CAS-Nummer: 2383182-67-8
Molekulargewicht: 213.59 g/mol
InChI-Schlüssel: DNOMEFDUFRTQHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-6-fluoroindolizine-2-carboxylic acid is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-fluoroindolizine-2-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloropyridine with fluorinated intermediates can lead to the formation of the desired indolizine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can significantly enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-6-fluoroindolizine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

7-Chloro-6-fluoroindolizine-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-chloro-6-fluoroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The combination of these halogens in the indolizine structure provides distinct properties that are not observed in other similar compounds .

Eigenschaften

CAS-Nummer

2383182-67-8

Molekularformel

C9H5ClFNO2

Molekulargewicht

213.59 g/mol

IUPAC-Name

7-chloro-6-fluoroindolizine-2-carboxylic acid

InChI

InChI=1S/C9H5ClFNO2/c10-7-2-6-1-5(9(13)14)3-12(6)4-8(7)11/h1-4H,(H,13,14)

InChI-Schlüssel

DNOMEFDUFRTQHN-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(C(=CN2C=C1C(=O)O)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.